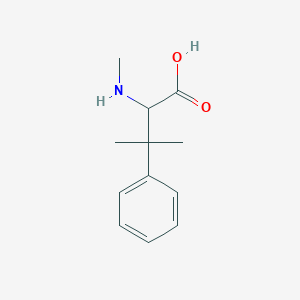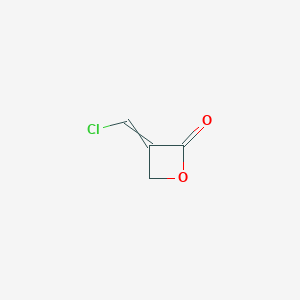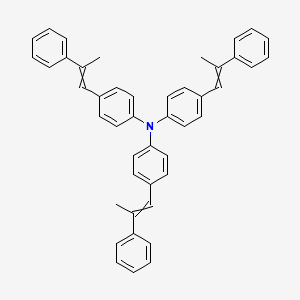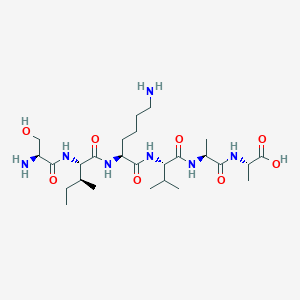
tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate: is a chemical compound that features an imidazole ring, a tert-butyl group, and an ethyl carbonate moiety. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate typically involves the reaction of imidazole with tert-butyl chloroacetate in the presence of a base such as sodium hydride. This reaction is carried out in a dry aprotic solvent like acetonitrile . The reaction proceeds via nucleophilic substitution (S_N2 mechanism), where the imidazole nitrogen attacks the carbonyl carbon of the tert-butyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing more sustainable solvents and reagents .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various imidazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Imidazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities .
Medicine: In medicine, imidazole derivatives are explored for their therapeutic potential. They are used in the development of drugs for treating infections, inflammation, and other diseases .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 2-(1H-imidazol-1-yl)acetate: This compound is structurally similar but features an acetate group instead of an ethyl carbonate moiety.
tert-Butyl 1H-imidazole-1-carboxylate: Another similar compound with a carboxylate group instead of an ethyl carbonate.
Uniqueness: tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate is unique due to the presence of both the tert-butyl group and the ethyl carbonate moiety. This combination imparts specific chemical properties that make it suitable for various applications in chemistry, biology, and industry .
Properties
CAS No. |
798571-69-4 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl 2-imidazol-1-ylethyl carbonate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)14-7-6-12-5-4-11-8-12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
MSGNAMOHLIFQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCCN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate](/img/structure/B12518735.png)

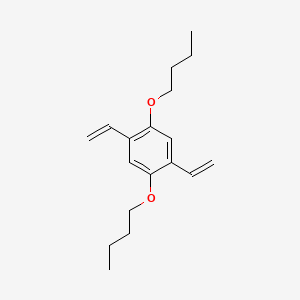
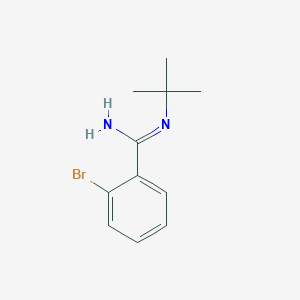

![1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-](/img/structure/B12518772.png)
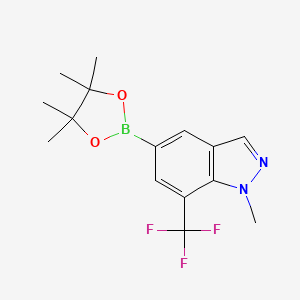
![10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide](/img/structure/B12518780.png)
![2'-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine](/img/structure/B12518782.png)
